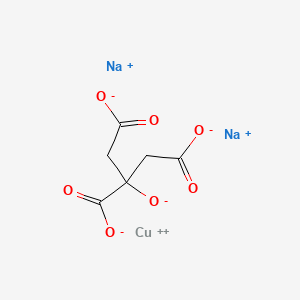
Methyl 3-amino-4-(cyclohexylamino)benzoate
Overview
Description
“Methyl 3-amino-4-(cyclohexylamino)benzoate” is a chemical compound with the CAS Number: 503859-27-6 and a molecular weight of 248.32 . It is extensively used in scientific research due to its diverse applications, particularly in medicinal chemistry, organic synthesis, and drug discovery.
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-4-(cyclohexylamino)benzoate” is C14H20N2O2 . The InChI code is 1S/C14H20N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6,15H2,1H3 .Scientific Research Applications
Synthesis and Labeling in Chemical Compounds
Methyl 3-amino-4-(cyclohexylamino)benzoate is involved in the synthesis of various chemical compounds. Taylor et al. (1996) describe its use in preparing [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, a process involving carbonation, coupling, and reduction steps (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Role in Anticonvulsant Activity
Scott et al. (1993) investigated the anticonvulsant activity of enaminones, including methyl 3-amino-4-(cyclohexylamino)benzoate derivatives, highlighting their significance in medical chemistry (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Crystallographic Studies
Jones and Kuś (2004) conducted crystallographic studies of methyl 4-(cyclohexylaminocarbonyl)benzoate, providing insights into its molecular structure and potential applications in material sciences (Jones & Kuś, 2004).
Chiral Separation Applications
Aboul‐Enein and Bakr (1997) explored the chiral separation of cyclohexylamino derivatives using Chiralcel OJ-R column, indicating its utility in analytical chemistry for enantiomeric separation (Aboul‐Enein & Bakr, 1997).
Use in Heterocyclic Synthesis
Toplak et al. (1999) utilized methyl 3-amino-4-(cyclohexylamino)benzoate in the synthesis of heterocyclic systems, showcasing its versatility in organic synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Role in Chemical Reactions and Synthesis
Other studies focus on its role in various chemical reactions and syntheses, further emphasizing its importance in chemical research and development. These include works by Ukrainets et al. (2014), Stelt et al. (1956), Abu-Abdoun and Ledwith (2007), Il’in et al. (2018), and many others (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014), (Stelt, Suurmond, & Nauta, 1956), (Abu-Abdoun & Ledwith, 2007), (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).
properties
IUPAC Name |
methyl 3-amino-4-(cyclohexylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHHJKXBIHAXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399135 | |
| Record name | Methyl 3-amino-4-(cyclohexylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(cyclohexylamino)benzoate | |
CAS RN |
503859-27-6 | |
| Record name | Methyl 3-amino-4-(cyclohexylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)


![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

